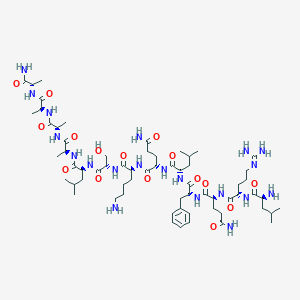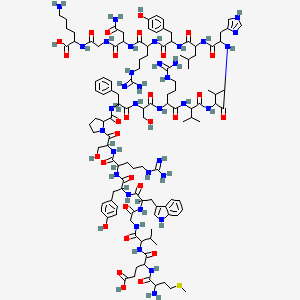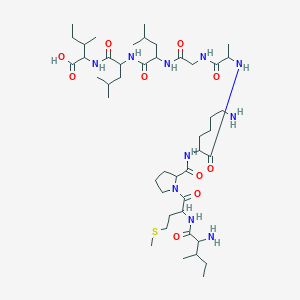
Fibronectin CS1 Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fibronectin CS1 Peptide, also known as the connecting segment 1 (CS-1), is a cell attachment domain located in the type III homology connecting segment (IIICS) of fibronectin . It lacks the Arg-Gly-Asp-containing domain and actively inhibits tumor metastases in spontaneous and experimental metastasis models . The use of this compound might offer a promising therapeutic approach for combating and preventing cancer metastasis .
Synthesis Analysis
The CS1 peptide is part of the fibronectin receptor which is identical to the integrin receptor of α4 β1 . It completely inhibits lymphocyte adhesion to CS1 and partially inhibits adhesion to intact fibronectin . Following chronic constriction injury (CCI), fibronectin expression in the sciatic nerve increased with the dominant FN-CS1 deposition in endothelial cells, Schwann cells, and macrophages .Molecular Structure Analysis
Fibronectin exists as a protein dimer, consisting of two nearly identical polypeptide chains linked by a pair of C-terminal disulfide bonds . Each fibronectin subunit has a molecular weight of 230–~275 kDa and contains three types of modules: type I, II, and III .Chemical Reactions Analysis
The CS1 peptide effects were analyzed in cultured primary Schwann cells, the major source of FN-CS1 in CCI nerves . Acute CS1 therapy attenuated mechanical allodynia (pain from innocuous stimulation) but not thermal hyperalgesia and reduced the levels of IL-17A expression in the injured nerve .Physical And Chemical Properties Analysis
The peptide is soluble in water . The contents of this vial have been accurately determined . Both the stopper and the vial have been siliconized . Do not attempt to weigh out a smaller portion of the contents .Applications De Recherche Scientifique
1. Role in Liver Transplantation and Ischemia/Reperfusion Injury
Fibronectin CS1 peptide plays a critical role in liver transplantation, particularly in the context of ischemia/reperfusion injury. Studies have demonstrated that CS1 peptide therapy can significantly inhibit the recruitment of T lymphocytes, reduce neutrophil activation and infiltration, and repress proinflammatory cytokines in liver grafts. This leads to improved function and preservation of liver grafts, extending their survival. The use of CS1 peptides in this context underscores their potential in increasing the transplant donor pool by modulating marginal steatotic livers (Amersi et al., 2003), (Moore et al., 2005).
2. Impact on OSCC Pathogenesis
The CS1 segment of fibronectin is involved in the pathogenesis of oral squamous cell carcinoma (OSCC). It has been found that CS1 expression is significantly higher in OSCC tissues compared to normal tissues. The inclusion of CS1 in vitro assays enhances OSCC cell spreading, migration, and invasion, suggesting its involvement in oral cancer pathogenesis (Kamarajan et al., 2010).
3. Effects on Endothelial Cells and Ischemia/Reperfusion Injury
CS1 peptides have shown protective effects on sinusoidal endothelial cells and can alleviate ischemia/reperfusion injury in rats. This peptide-mediated blockade decreases the mRNA expression of inflammatory cytokines, preventing hepatic sinusoidal endothelial cells from injury, thereby protecting against severe ischemia/reperfusion injury after transplantation (Ding et al., 2013).
4. Modulation of Cell Signaling in Liver Cold Ischemia-Reperfusion Injury
CS1 peptides can modulate cell signaling, particularly in the context of steatotic liver cold ischemia-reperfusion injury. They influence p42/44 MAPK phosphorylation, leukocyte migration, and secretion of proinflammatory cytokines, which can be critical in transplant outcomes (Moore et al., 2005).
5. Implications in Tissue-Engineered Vascular Grafts
The fibronectin-derived CS1 fragment has implications in tissue-engineered vascular grafts. It promotes endothelial cell adhesion without supporting platelet adhesion, indicating its potential use in creating a more-compatible small-caliber vascular graft lumen interface (Rodenberg & Pavalko, 2007).
6. Role in Enterovirus 71 Infection
Fibronectin facilitates Enterovirus 71 infection by mediating viral entry. Research indicates that FN interacts with the virus capsid protein VP1, enhancing EV71 entry and suggesting a potential therapy target for EV71 infection (He et al., 2018).
Mécanisme D'action
Fibronectin CS-1 peptide binds α4β1 integrin; it exhibits pro-metastatic and immunomodulatory activities . Fibronectin CS-1 peptide is involved in oral squamous cell carcinoma pathogenesis, regulating migration and invasion . This peptide may increase expression of matrix metalloproteinases (MMPs) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61)/t19-,20+,21-,22-,23-,24-,25-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNMCNFAJCMMHI-YGHIGYJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










